molecular formula C19H22BClO3 B2407031 3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester CAS No. 2096332-64-6

3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester

Cat. No. B2407031
CAS RN: 2096332-64-6
M. Wt: 344.64
InChI Key: RTGPYTZDTNEAIE-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often even commercially available .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Solubility and Organic Synthesis

The solubility properties of phenylboronic acids and their esters, including pinacol esters, in organic solvents have been extensively studied. These compounds exhibit variable solubility across different solvents, influencing their applications in organic synthesis. Phenylboronic acid pinacol esters show improved solubility compared to the parent acids, making them more versatile for reactions in organic synthesis (Leszczyński, Hofman, & Sporzyński, 2020).

Phosphorescence Properties

A surprising discovery revealed that simple arylboronic esters, such as phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the prevailing notion that phosphorescent organic molecules require heavy atoms to efficiently generate a triplet excited state. Such properties could have implications for developing new materials for optical applications (Shoji et al., 2017).

Hydrolysis Susceptibility

Phenylboronic pinacol esters' stability in water and their susceptibility to hydrolysis, particularly at physiological pH, is a critical consideration for their potential use in drug delivery systems and neutron capture therapy. The hydrolysis rate is influenced by the substituents in the aromatic ring, indicating the need for careful selection of these esters in pharmacological applications (Achilli et al., 2013).

Polymer Chemistry Applications

Phenylboronic acid pinacol esters have been utilized in the synthesis of hyperbranched polymers, demonstrating their utility in the creation of complex polymer structures via the Suzuki–Miyaura coupling reaction. Such polymers have potential applications in various fields, including materials science and biomedicine (Segawa, Higashihara, & Ueda, 2013).

Future Directions

The future directions of research on pinacol boronic esters could involve the development of new protocols for the functionalizing deboronation of alkyl boronic esters . The increased stability of boronic esters also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .

properties

IUPAC Name

2-[3-[(3-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-8-5-7-14(11-15)13-22-17-10-6-9-16(21)12-17/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGPYTZDTNEAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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